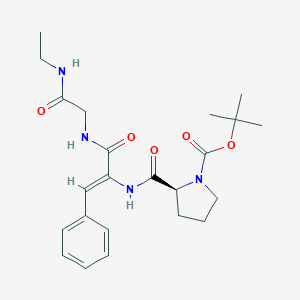

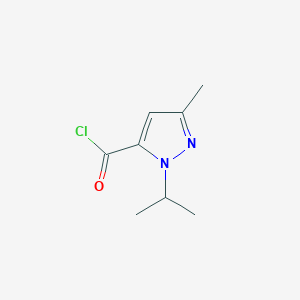

1-isopropyl-3-methyl-1H-pyrazole-5-carbonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the cyclization of various precursors. For instance, the synthesis of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones was achieved through the oxidative cyclization of 1-phenylhydrazono chromen-2-ones using copper acetate as a catalyst . Similarly, the conversion of 1H-pyrazole-3-carboxylic acid to its corresponding amide was performed using the acid chloride in the presence of 2,3-diaminopyridine . These methods suggest that the synthesis of "1-isopropyl-3-methyl-1H-pyrazole-5-carbonyl chloride" could potentially involve similar cyclization reactions or functional group transformations starting from related pyrazole carboxylic acids.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often elucidated using techniques such as X-ray diffraction and NMR spectroscopy. For example, the molecular and supramolecular structures of various 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one isomers were determined by X-ray diffraction, revealing the orientation of the phenyl ring and the presence of π-stacking interactions . These findings provide a basis for understanding the potential molecular structure of "1-isopropyl-3-methyl-1H-pyrazole-5-carbonyl chloride," which may exhibit similar intermolecular interactions and geometrical features.

Chemical Reactions Analysis

Pyrazole derivatives can undergo a range of chemical reactions. The functionalization reactions of pyrazole carboxylic acids and acid chlorides have been studied, demonstrating the formation of various products depending on the reaction conditions . Additionally, the use of novel ionic liquids as catalysts for tandem Knoevenagel–Michael reactions involving pyrazole derivatives has been reported . These studies indicate that "1-isopropyl-3-methyl-1H-pyrazole-5-carbonyl chloride" could participate in similar functionalization reactions, potentially leading to a diverse array of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. While the specific properties of "1-isopropyl-3-methyl-1H-pyrazole-5-carbonyl chloride" are not detailed in the provided papers, the properties of related compounds can offer some predictions. For example, the presence of halogen substituents in the pyrazole derivatives studied in paper could affect their melting points, solubility, and reactivity. The introduction of an isopropyl group in the compound of interest may similarly influence its physical and chemical properties, such as hydrophobicity and steric effects on reactivity.

Wissenschaftliche Forschungsanwendungen

-

Chemical Synthesis

-

Synthesis of Pyrazole Derivatives

- Pyrazole derivatives, such as “1-isopropyl-3-methyl-1H-pyrazole-5-carbonyl chloride”, have been the subject of extensive research due to their diverse biological activities . They have roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

- The synthesis of pyrazole derivatives involves various methods, including the use of transition-metal catalysts and photoredox reactions, one-pot multicomponent processes, novel reactants, and innovative reaction types .

- The outcomes of these syntheses are new pyrazole derivatives with potential applications in medicine and agriculture .

Eigenschaften

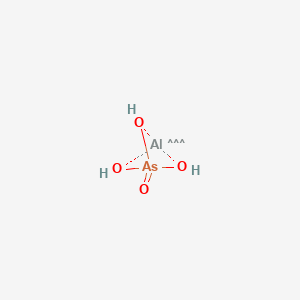

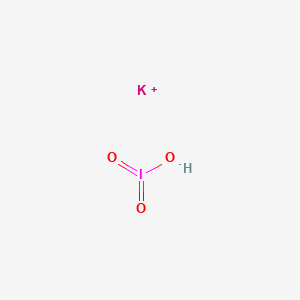

IUPAC Name |

5-methyl-2-propan-2-ylpyrazole-3-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O/c1-5(2)11-7(8(9)12)4-6(3)10-11/h4-5H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEMQKJMNZZCDSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)Cl)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70568147 |

Source

|

| Record name | 3-Methyl-1-(propan-2-yl)-1H-pyrazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70568147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-isopropyl-3-methyl-1H-pyrazole-5-carbonyl chloride | |

CAS RN |

133639-29-9 |

Source

|

| Record name | 3-Methyl-1-(propan-2-yl)-1H-pyrazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70568147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy-](/img/structure/B147812.png)